Methyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate
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Overview
Description
Methyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound is characterized by its molecular framework, which includes a benzo[d]thiazole moiety, an amino group, and a thioacetate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate typically involves multiple steps, starting with the preparation of benzo[d]thiazole derivatives. One common approach is the reaction of 2-aminobenzothiazole with appropriate reagents to introduce the amino and thioacetate groups[_{{{CITATION{{{_1{Synthesis, Spectroscopic Studies and Structure of 2-(Benzo[d]thiazol-2 ....
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction parameters would be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Synthesis, Spectroscopic Studies and Structure of 2-(Benzo[d]thiazol-2 ...[{{{CITATION{{{_2{Design, synthesis, characterization and analysis of anti-inflammatory ...](https://link.springer.com/article/10.1007/s13738-022-02719-0).
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate may be explored for its potential biological activity. It could be used in the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound could be utilized in the production of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which Methyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways would depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
2-[(Benzo[d]thiazol-2-ylamino)methyl]phenol
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
Uniqueness: Methyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed insight into this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-17-11(16)7-18-6-10(15)14-12-13-8-4-2-3-5-9(8)19-12/h2-5H,6-7H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJBBISUFMKOND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC(=O)NC1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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